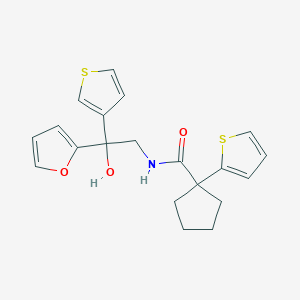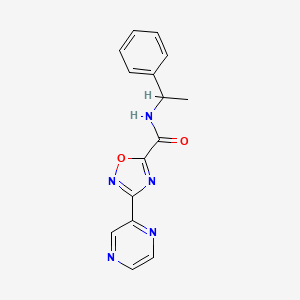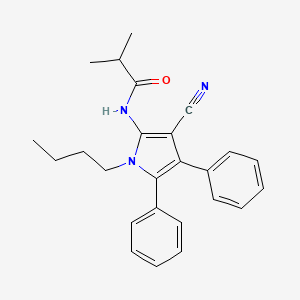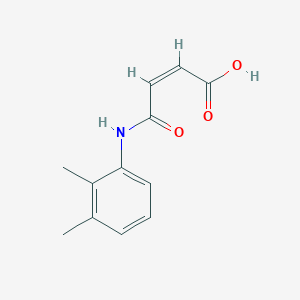
3-(1-(9H-xanthene-9-羰基)氮杂环丁烷-3-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione, commonly known as Xanthydrol, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both imidazolidine and xanthene moieties. Xanthydrol has shown great potential in various scientific applications due to its unique chemical properties.
科学研究应用
糖脲及其类似物的合成:糖脲在结构上与咪唑烷衍生物相关,在各个科学领域中已得到广泛应用。这些应用包括具有抗菌、益智和神经营养特性的药理活性化合物、炸药、凝胶剂以及超分子化学中的构建模块。合成糖脲及其类似物的新方法的发展突出了该化合物在推进研究和技术应用中的重要性 (Kravchenko 等人,2018).
螺环茚满酮化合物的抗癌特性:茚满酮衍生物因其作为癌症治疗剂的潜力而受到研究。发现新型螺环茚满酮化合物对人白血病细胞系表现出细胞毒性作用,表明它们在开发抗癌疗法中的用途。这表明诸如 3-(1-(9H-xanthene-9-羰基)氮杂环丁烷-3-基)咪唑烷-2,4-二酮之类的化合物有可能被评估用于类似的治疗应用 (Kavitha 等人,2009).
茚满酮和氢键模式:茚满酮及其衍生物的结构分析提供了对其氢键模式的见解,这对于了解它们的反应性和稳定性至关重要。此类研究对于开发具有增强特性的新化合物以用于制药和技术应用至关重要 (Yu 等人,2004).
电化学研究:咪唑烷-2,4-二酮衍生物因其在腐蚀抑制和材料科学中相关的电化学性质而受到研究。这些研究强调了该化合物在开发具有改进的耐腐蚀性和电化学性能的新材料中的潜力 (Elbarki 等人,2020).
作用机制
Target of Action
Related compounds have been found to interact with mglu1 receptors .
Mode of Action
Similar compounds have been reported to act as positive allosteric modulators of mglu1 receptors . This suggests that 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione may enhance the activity of these receptors, leading to increased downstream signaling.
Biochemical Pathways
Mglu1 receptors, which are potentially targeted by this compound, are involved in several important physiological processes, including synaptic plasticity and neuronal excitability .
Result of Action
As a potential positive allosteric modulator of mglu1 receptors, this compound could enhance the activity of these receptors and influence downstream signaling pathways .
生化分析
Biochemical Properties
3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to modulate the activity of certain enzymes involved in oxidative stress responses, such as those in the Nrf2 pathway . The interaction with these enzymes often involves binding to specific active sites, leading to either inhibition or activation of the enzyme’s function. Additionally, the xanthene moiety in the compound is known for its antioxidant properties, which further enhances its biochemical significance .
Cellular Effects
The effects of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the translocation of Nrf2, a key regulator of antioxidant response, into the nucleus, thereby promoting the expression of genes involved in detoxification and antioxidant defense . This modulation of gene expression can lead to improved cellular resilience against oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. The compound’s xanthene moiety is known to interact with the active sites of enzymes, leading to either inhibition or activation depending on the enzyme’s role in cellular processes . Additionally, the azetidine and imidazolidine rings contribute to the compound’s ability to form stable complexes with proteins, further influencing their activity and stability. These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or even adverse effects, such as toxicity, become apparent. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful side effects.
Metabolic Pathways
3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidative reactions facilitated by enzymes such as cytochrome P450 . These reactions lead to the formation of metabolites that may retain some of the parent compound’s biological activity. Additionally, the compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s xanthene moiety facilitates its interaction with cellular transport mechanisms, allowing it to be efficiently distributed to various cellular compartments . This distribution is essential for the compound’s biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a key factor in its activity and function. The compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments, ensuring its proper function within the cell.
属性
IUPAC Name |
3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-17-9-21-20(26)23(17)12-10-22(11-12)19(25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-8,12,18H,9-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVADZFNTNNDYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2569376.png)
![N-(4-bromobenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2569377.png)


![(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2569383.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide hydrochloride](/img/structure/B2569385.png)


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569389.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2569392.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569396.png)
